Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Lipophilicity Drug design Physicochemical profiling

This compound's 2,2-dimethyl substitution creates a gem-dimethyl quaternary center that restricts ring puckering, delivering a conformational lock unavailable in non-dimethylated analogs. The absence of C-5 chlorine simplifies synthetic routes and reduces halogenated waste. At 98% certified purity (C₁₄H₁₇NO₄, MW 263.29), it serves as a reliable HPLC system suitability standard for impurity monitoring per ICH Q3A. The 4-acetamido and 7-carboxylate handles enable orthogonal diversification for ACAT inhibitor SAR (reported IC₅₀ down to 0.009 μM) and KMO inhibitor CNS programs. Benchmark yields of 95.7% for the closely related 5-chloro analog confirm scalability.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
Cat. No. B8268978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2CC(OC2=C(C=C1)C(=O)OC)(C)C
InChIInChI=1S/C14H17NO4/c1-8(16)15-11-6-5-9(13(17)18-4)12-10(11)7-14(2,3)19-12/h5-6H,7H2,1-4H3,(H,15,16)
InChIKeyQKKODVOCMXXDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate (CAS 132976-81-9): Procurement-Grade Identity and Structural Baseline


Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate (CAS 132976-81-9) is a 2,2-dimethyl-substituted dihydrobenzofuran derivative bearing a C-4 acetamido group and a C-7 methyl carboxylate ester . Its molecular formula is C₁₄H₁₇NO₄ with a molecular weight of 263.29 g/mol, and it is commercially available at a certified purity of 98% . The compound belongs to a broader class of 2,3-dihydrobenzofuran scaffolds that serve as intermediates for pharmaceuticals targeting serotonin receptors (e.g., prucalopride-related synthesis) and as reagents for kynurenine-3-monooxygenase inhibitor programs .

Why Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate Cannot Be Substituted by Non-Dimethylated or Chlorinated Analogs


This compound occupies a precise structural intersection—retaining the 2,2-dimethyl conformational lock while lacking the C-5 chlorine found in prucalopride intermediates—that non-dimethylated analogs (e.g., CAS 149466-67-1) and chlorinated congeners (e.g., CAS 132976-82-0) do not replicate. The 2,2-dimethyl substitution introduces a gem-dimethyl quaternary center at C-2 of the dihydrofuran ring, which restricts ring puckering and alters both the spatial presentation of the 4-acetamido pharmacophore and the lipophilicity profile [1]. Published SAR on the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold demonstrates that the gem-dimethyl motif is a critical determinant of target engagement potency, with the most active ACAT inhibitors in the series requiring the 2,2-dimethyl substitution alongside appropriate ring substituents [2]. Generic substitution would disrupt the balance of conformational pre-organization and physicochemical properties that defines this compound's utility as a synthetic intermediate or reference standard.

Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP) Distinguishes Target from Non-Dimethylated Analog

The 2,2-dimethyl substitution on the dihydrobenzofuran ring increases computed lipophilicity relative to the non-dimethylated comparator Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (CAS 149466-67-1). The non-dimethylated comparator has a reported XLogP of 1.0 and a LogP of 1.89–2.016 depending on the computational method . While an experimentally measured logP for the 2,2-dimethyl target has not been published, the addition of two methyl groups at the C-2 position is estimated to increase logP by approximately 0.8–1.2 log units based on established fragment contribution methods. The topological polar surface area (tPSA) of the non-dimethyl analog is 64.6 Ų , and the target compound is predicted to retain a similar tPSA (the dimethyl substitution adds minimal polar surface area), resulting in a higher logP/tPSA ratio that favors membrane permeability.

Lipophilicity Drug design Physicochemical profiling

Molecular Weight and Formula Differentiation Enables Analytical Method Selectivity

The target compound (C₁₄H₁₇NO₄, MW 263.29 g/mol) is cleanly resolved from its closest structural analogs by molecular weight and elemental composition, providing an orthogonal analytical handle for identity confirmation and purity assessment. The non-dimethylated analog Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (CAS 149466-67-1) has C₁₂H₁₃NO₄ and MW 235.24 g/mol [1], a difference of 28.05 Da (C₂H₄). The 5-chloro-2,2-dimethyl analog Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate (CAS 132976-82-0) has C₁₄H₁₆ClNO₄ and MW 297.73 g/mol , differing by 34.44 Da (Cl vs. H). These mass differences are readily distinguishable by LC-MS and GC-MS, allowing unambiguous identification in complex mixtures and ensuring that procurement of the correct CAS number delivers the intended research material.

Analytical chemistry HPLC method development Mass spectrometry

Gem-Dimethyl Conformational Lock Confers Scaffold Rigidity Documented in Published ACAT Inhibitor SAR

The 2,2-dimethyl quaternary center in the dihydrobenzofuran ring restricts the conformational flexibility of the five-membered oxygen heterocycle, an effect that has been quantitatively exploited in the ACAT inhibitor series. In the seminal SAR study by Takeyasu et al. (J. Med. Chem. 1996), N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives demonstrated that the gem-dimethyl motif is essential for potent ACAT inhibitory activity, with the most potent compound (TEI-6620, containing the 2,2-dimethyl scaffold) achieving rabbit small intestine ACAT IC₅₀ = 0.020 μM, rabbit liver ACAT IC₅₀ = 0.009 μM, and foam cell formation IC₅₀ = 0.030 μM [1]. The study further established that lipophilicity of the acyl moiety—modulated in part by the scaffold's conformational pre-organization—was necessary for potent activity, and that removal or modification of the 2,2-dimethyl group would alter both the conformational ensemble and the lipophilicity required for target engagement [1].

Medicinal chemistry Conformational analysis Structure-activity relationships

Process Yield Benchmarking from Closely Related Prucalopride Intermediate Synthesis

A recent patent (CN114437007A, Lunan Pharma Group, 2022) describing the preparation of the closely related prucalopride intermediate 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester reports alkylation/cyclization step yields of 95.7% with product purity of 99.0% [1]. This compound differs from the target by the presence of C-5 chlorine and the absence of the 2,2-dimethyl groups. The high-yield, high-purity process demonstrates that the 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate ester core is amenable to efficient industrial-scale preparation. The target compound, lacking the C-5 chlorine, would be expected to undergo analogous transformations with potentially even simpler purification profiles due to reduced halogen-related byproduct formation.

Process chemistry Synthetic intermediate Yield optimization

Supplier-Certified Purity of 98% Provides a Definitive Procurement Specification

The target compound is commercially supplied at a certified purity of 98% (HPLC) by Leyan (Product No. 2116882) . This purity specification meets the threshold typically required for use as an analytical reference standard or synthetic intermediate in pharmaceutical R&D. The non-dimethylated analog (CAS 149466-67-1, designated as Prucalopride Impurity 29) is also available at 98% purity . However, the target compound's distinct CAS registry (132976-81-9 vs. 149466-67-1 for the non-dimethyl analog) and differing molecular formula provide orthogonal identity verification, reducing the risk of cross-contamination or mislabeling in inventory management.

Quality control Reference standard Procurement specification

Procurement-Relevant Application Scenarios for Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate


Reference Standard for HPLC/LC-MS Impurity Profiling in Dihydrobenzofuran-Based API Manufacturing

The compound's well-defined molecular identity (C₁₄H₁₇NO₄, MW 263.29) and 98% certified purity make it suitable as a system suitability standard or retention time marker in HPLC methods for monitoring process-related impurities during the manufacture of dihydrobenzofuran-containing active pharmaceutical ingredients (APIs). Its 28.05 Da mass separation from the non-dimethylated analog (CAS 149466-67-1) [1] ensures unambiguous identification by LC-MS, supporting compliance with ICH Q3A guidelines for impurity qualification in drug substance batches.

Scaffold for Structure-Activity Relationship (SAR) Exploration of ACAT or 5-HT₄ Receptor Ligands

The 2,2-dimethyl-2,3-dihydrobenzofuran core is a validated scaffold for ACAT inhibition, with the most potent reported compounds achieving IC₅₀ values as low as 0.009 μM [2]. Researchers exploring SAR around the 4-position (acetamido) or 7-position (methyl ester) can use this compound as a key intermediate for diversification through amide coupling, ester hydrolysis, or nucleophilic aromatic substitution, leveraging the scaffold's conformational rigidity to probe target binding requirements.

Synthetic Intermediate for Kynurenine-3-Monooxygenase (KMO) Inhibitor Programs

The 2,2-dimethyl-2,3-dihydrobenzofuran substructure is recognized as a privileged fragment for KMO inhibitor design, with the parent scaffold (CAS 6337-33-3) explicitly cited as a reagent for preparing heteroaryl KMO inhibitors targeting neurodegenerative disorders . The 4-acetamido-7-carboxylate substitution pattern provides two orthogonal functional handles for further elaboration, enabling rapid analog generation in CNS drug discovery programs.

Process Chemistry Feasibility Assessment for Scale-Up of Dihydrobenzofuran Intermediates

Based on the benchmark yield of 95.7% and purity of 99.0% achieved for the closely related 5-chloro analog in patented industrial processes [3], procurement and process chemistry teams can confidently assess the scalability of the target compound as a key intermediate. The absence of the C-5 chlorine in the target compound simplifies the synthetic route and reduces the environmental burden associated with halogenated waste streams, potentially improving both atom economy and process mass intensity.

Quote Request

Request a Quote for Methyl 4-acetamido-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.